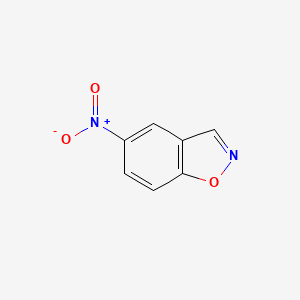

5-Nitro-1,2-benzisoxazole

Descripción general

Descripción

5-Nitro-1,2-benzisoxazole (5-NBO) is an organic compound that is widely used in scientific research as a reagent, reactant, and catalyst. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. 5-NBO has been studied extensively due to its unique properties and its potential applications in a variety of fields.

Aplicaciones Científicas De Investigación

Electrophilic Substitution and Cycloaddition Reactions

- Study by Boruah, Sandhu, & Thyagarajan (1981): Explored the behavior of 2,1-benzisoxazoles (anthranils) towards electrophilic substitutions. Found that substituents already present in the carbocyclic ring exert a decisive directing influence, suggesting both benzenoid and ortho-quinonoid character in 2,1-benzisoxazoles (Boruah, Sandhu, & Thyagarajan, 1981).

Photochemical Properties

- Study by Tanikawa et al. (2008): Investigated the photochemical isomerization of 3-R-5-Nitro-1,2-benzisothiazole derivatives, showing that factors such as substituents, solvents, and excitation wavelength significantly influence the photoisomerization reaction of 5-nitro-1,2-benzisothiazoles (Tanikawa et al., 2008).

Synthesis of Novel Compounds

- Study by Serrano et al. (2017): Reported a new, efficient, and simple procedure for preparing 3-substituted-2,1-benzisoxazoles from 5-(2-nitrobenzylidene)barbiturates. Also conducted a bioactivity screening of these benzisoxazoles as xanthine oxidase inhibitors, antioxidants, and cytotoxic compounds (Serrano et al., 2017).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5-Nitro-1,2-benzisoxazole . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

While specific future directions for 5-Nitro-1,2-benzisoxazole are not mentioned in the search results, the benzisoxazole scaffold exhibits an impressive potential as antimicrobial, anticancer, anti-inflammatory, anti-glycation agents and so on . This leads to the expectation that this scaffold will further emerge as a potential candidate in the field of drug discovery .

Mecanismo De Acción

5-Nitro-1,2-benzisoxazole: is a naturally occurring compound with antibiotic activity against multi-drug resistant Acinetobacter baumannii . Its primary target is this opportunistic, hospital-derived pathogen.

Mode of Action:

The compound interacts with its target(s), leading to antibacterial effects. While the precise mechanism isn’t entirely clear, we know that supplementation of 4-hydroxybenzoate (4-HB) in minimal media can reverse the antibacterial effects of this compound in A. baumannii. This suggests that 4-HB is involved in the compound’s mode of action .

Biochemical Pathways:

Metabolic pathways involving 4-HB, coupled with molecular modeling studies, implicate two enzymes : Metabolic pathways involving 4-HB, coupled with molecular modeling studies, implicate two enzymes: chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These enzymes are promising leads for understanding the target of 3,6-dihydroxy-1,2-benzisoxazole .

Análisis Bioquímico

Biochemical Properties

5-Nitro-1,2-benzisoxazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been shown to inhibit DNA topoisomerases I and IIα, which are crucial enzymes involved in DNA replication and transcription . The nitro group in this compound can participate in redox reactions, influencing the compound’s reactivity and interaction with other biomolecules. Additionally, the benzisoxazole scaffold allows for π-π stacking and hydrogen bonding interactions, further enhancing its biochemical properties .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties . In cancer cells, this compound has shown potential as an anticancer agent by inducing apoptosis and inhibiting cell proliferation . The compound can also affect cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool in cellular studies .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to enzymes and proteins through hydrogen bonding and π-π stacking interactions . It inhibits DNA topoisomerases by stabilizing the enzyme-DNA complex, preventing the relaxation of supercoiled DNA and ultimately leading to cell death . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can maintain its biological activity over extended periods, although some degradation products may form under certain conditions . These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to study its metabolism in detail .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, affecting its localization and activity . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biological effects . Studying the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

Propiedades

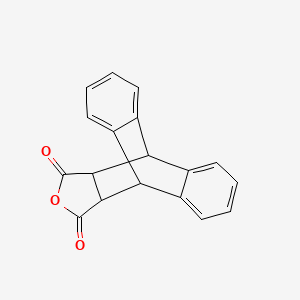

IUPAC Name |

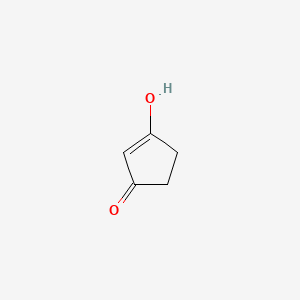

5-nitro-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)6-1-2-7-5(3-6)4-8-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOYWCWKYDYTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192898 | |

| Record name | 5-Nitrobenzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39835-28-4 | |

| Record name | 5-Nitrobenzisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039835284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitrobenzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of anions in solution affect the rate of the Kemp elimination reaction of 5-Nitro-1,2-benzisoxazole catalyzed by the octanuclear M8L12 coordination cage?

A1: The research paper demonstrates that the rate of the cage-catalyzed Kemp elimination of this compound with hydroxide is influenced by the presence and nature of anions in the solution []. The M8L12 coordination cage carries a 16+ charge, attracting anions to its surface. This competition for binding sites can displace hydroxide ions, essential reaction partners in the Kemp elimination. The study found that anions with a -1 charge generally inhibit the reaction, with the degree of inhibition correlating to their position in the Hofmeister series. Interestingly, anions with significant basicity (e.g., fluoride, hydrogen carbonate, carboxylates) can directly participate in the Kemp elimination, leading to an acceleration of the reaction compared to the background reaction with hydroxide alone [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)